molecular formula C22H16ClN5O B2881018 3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893931-20-9

3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2881018
CAS RN: 893931-20-9
M. Wt: 401.85
InChI Key: RFQOUOYPWQEHAN-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidinone core, which is a heterocyclic compound containing a triazole ring fused with a pyrimidinone ring. This core is substituted with a 3-chloro-4-methylphenyl group and a naphthalen-1-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the phenyl and naphthyl groups could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The triazolopyrimidinone core could potentially undergo various reactions, such as nucleophilic substitution or addition, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could potentially increase the compound’s polarity and affect its solubility in various solvents .

Scientific Research Applications

The chemical compound 3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one is a synthetic molecule that may have potential applications in various fields of scientific research. While direct studies specifically on this compound are scarce, insights can be drawn from research on related compounds and chemical structures, such as triazole derivatives, naphthalene modifications, and pyrimidinone functionalities. These components are known for their diverse applications in medicinal chemistry, environmental science, and materials research.

Medicinal Chemistry and Pharmacology

Triazole and pyrimidinone moieties are common in drugs and compounds with biological activity. Research indicates that triazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties (Li & Zhang, 2021). Naphthalene modifications also contribute to the biological activity of compounds, showing potential in drug design for targeting various diseases (Gong et al., 2016).

Environmental Sciences

Polychlorinated naphthalenes (PCNs), which share a structural component with the compound , are studied for their environmental impact and toxicity. Efforts to understand and mitigate the effects of such compounds on ecosystems highlight the importance of research into similar chemical structures (Domingo, 2004).

Materials Science

Compounds featuring naphthalene and triazole units have been explored for their utility in materials science, particularly in the development of novel polymers and fluorescent materials. These applications leverage the stability and electronic properties of the constituent chemical moieties (Salimgareeva & Kolesov, 2005).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in various areas such as medicinal chemistry, materials science, and more. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O/c1-14-9-10-17(11-19(14)23)28-21-20(25-26-28)22(29)27(13-24-21)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQOUOYPWQEHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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